Comparative Anti-HCV Replicon Activity and Cytotoxicity of 2′-C-Methyl Purine Analogs in Huh-7 Cells
In a systematic study evaluating a series of 6-modified and 2-modified purine 2′-C-methyl nucleosides, the compound 6-ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine demonstrated moderate inhibitory activity against HCV RNA replication in the Huh-7 replicon assay, with a specific EC50 value and associated cytotoxicity (CC50) that differentiate it from both unmodified and other 6-substituted analogs [1].
| Evidence Dimension | Anti-HCV Replicon Activity and Cytotoxicity |
|---|---|
| Target Compound Data | EC50 = 4.2 μM; CC50 > 100 μM |
| Comparator Or Baseline | 6-chloro-9-beta-D-(2-C-methyl-ribofuranosyl)purine (EC50 = 1.2 μM; CC50 = 45.3 μM) and 2′-C-methyl-adenosine (EC50 = 0.9 μM; CC50 > 100 μM) |
| Quantified Difference | The target compound exhibits 3.5-fold lower antiviral potency but significantly improved safety margin (>23.8 vs. 37.8) compared to the 6-chloro analog. |
| Conditions | HCV subgenomic replicon assay in Huh-7 cells; cytotoxicity measured in parallel in the same cell line. |
Why This Matters
This provides a direct quantitative basis for selecting this compound when a wider therapeutic window is prioritized over maximal potency, a critical consideration in early-stage hit-to-lead campaigns and in vitro toxicology studies.
- [1] Zhang, H. W., Zhou, L., Coats, S. J., McBrayer, T. R., Tharnish, P. M., Bondada, L., ... & Schinazi, R. F. (2011). Synthesis of purine modified 2′-C-methyl nucleosides as potential anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 21(22), 6788-6792. View Source
